molecular formula C38H62O2 B586142 9-cis-Retinyl Oleate-d17 CAS No. 1795134-64-3

9-cis-Retinyl Oleate-d17

Katalognummer: B586142
CAS-Nummer: 1795134-64-3
Molekulargewicht: 568.016
InChI-Schlüssel: FXKDHZXYYBPLHI-OIHCPOPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-cis-Retinyl Oleate-d17 (CAS 1795134-64-3) is a deuterium-labeled analog of 9-cis-Retinyl Oleate, a fatty acid ester of a specific retinol isomer that is naturally found in the retina . With a molecular formula of C₃₈H₄₅D₁₇O₂ and a molecular weight of 568.00 g/mol, this stable isotope-labeled compound is categorized as a fine chemical and pharmaceutical standard, essential for use in metabolic and pharmacokinetic studies . It is specifically designed for use as an internal standard in analytical chemistry techniques, such as mass spectrometry, where it aids in the precise quantification and validation of retinol and its ester metabolites in complex biological matrices. The deuterium label (d17) provides a distinct mass difference from its non-labeled counterpart, enabling accurate tracing and reliable data in research applications. This product is offered with a high purity level, typically >95% . It is critical for investigations into the vitamin A cycle, visual transduction pathways, and the role of various retinyl ester isomers in health and disease. This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Eigenschaften

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKDHZXYYBPLHI-OIHCPOPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Retinoid Homeostasis and Isotopic Tracing in Biochemical Research

Overview of Retinoid Metabolic Network Architecture and Key Intermediates

Retinoid homeostasis is a tightly regulated process essential for numerous physiological functions, including vision, embryonic development, immune response, and cellular differentiation. nih.govbioscientifica.com The architecture of the retinoid metabolic network involves a series of enzymatic conversions that manage the uptake, storage, transport, and activation of vitamin A and its derivatives. bioscientifica.comcapes.gov.br This intricate system ensures that biologically active retinoids are available at appropriate concentrations in specific tissues while preventing the potential toxicity associated with their excess. nih.govcambridge.org

The metabolic journey begins with the dietary intake of vitamin A, either as preformed retinyl esters from animal sources or as provitamin A carotenoids, like β-carotene, from plants. cambridge.orgmdpi.com In the intestine, retinyl esters are hydrolyzed to retinol (B82714), and carotenoids are cleaved to form retinal, which is then reduced to retinol. acs.org Retinol serves as the central hub in the retinoid network. plasticsurgerykey.com It can be esterified with fatty acids (e.g., palmitate, oleate) by enzymes such as Lecithin (B1663433):Retinol Acyltransferase (LRAT) to form retinyl esters, the primary storage form of vitamin A, predominantly in the liver and adipose tissue. cambridge.orgnih.gov

For transport from the liver to peripheral tissues, stored retinyl esters are hydrolyzed back to retinol, which then binds to Retinol-Binding Protein (RBP). cambridge.orgplos.org In target cells, retinol can be reversibly oxidized to retinaldehyde (retinal) by alcohol dehydrogenases (ADHs). researchgate.net Retinaldehyde is a critical intermediate; it can be isomerized to 11-cis-retinal (B22103), the chromophore essential for vision, or it can be irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). mdpi.complasticsurgerykey.compnas.org

Retinoic acid (RA) is the primary biologically active metabolite, functioning as a ligand for nuclear receptors (RAR and RXR) to regulate the transcription of hundreds of genes. nih.govpnas.org RA exists in several isomeric forms, including all-trans-RA, 9-cis-RA, and 13-cis-RA, each with distinct receptor affinities and biological roles. plasticsurgerykey.comnih.gov The synthesis and degradation of RA are meticulously controlled to maintain precise levels. For instance, cytochrome P450 enzymes, particularly the CYP26 family, catabolize RA into inactive, more polar metabolites, providing a crucial mechanism for clearing excess active retinoids. plasticsurgerykey.comresearchgate.net

The key intermediates in this network are characterized by their specific roles, from storage and transport to biological activity. The balance between their synthesis, interconversion, and degradation is fundamental to maintaining retinoid homeostasis. bioscientifica.com

Table 1: Key Intermediates in the Retinoid Metabolic Network

Compound Name Chemical Formula Key Function(s)
all-trans-Retinol C₂₀H₃₀O Central transport and precursor form of vitamin A. nih.gov
all-trans-Retinyl Ester e.g., C₃₆H₆₀O₂ (Palmitate) Primary storage form of vitamin A in the liver. nih.gov
all-trans-Retinal (B13868) C₂₀H₂₈O Intermediate in the synthesis of retinoic acid; precursor to 11-cis-retinal. nih.gov
11-cis-Retinal C₂₀H₂₈O Visual chromophore required for rod and cone photoreceptors. nih.gov
all-trans-Retinoic Acid C₂₀H₂₈O₂ Transcriptionally active retinoid; ligand for RARs. nih.gov

Rationale for Stable Isotope Labeling in Elucidating Metabolic Pathways and Fluxes

Understanding the complex and dynamic nature of metabolic networks requires tools that can trace the flow of molecules and measure the rates of biochemical reactions in vivo. Stable isotope labeling has become a powerful and indispensable technique in metabolic research for precisely these purposes. numberanalytics.comsciex.com Unlike radioactive isotopes, stable isotopes (e.g., deuterium (B1214612) ²H, carbon-¹³C, nitrogen-¹⁵N) are non-radioactive and safe for use in a wide range of experimental systems, including human studies. creative-proteomics.comnih.gov

The fundamental principle of stable isotope labeling involves introducing a metabolite enriched with a heavy isotope into a biological system. creative-proteomics.comnih.gov This "labeled" compound acts as a tracer that is chemically identical to its natural counterpart but is distinguishable by its higher mass. nih.gov As the tracer moves through metabolic pathways, the heavy isotope is incorporated into downstream metabolites. frontiersin.org Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the mass shift in these metabolites, allowing researchers to track the fate of the isotopic label. nih.govnih.gov

This approach provides several key advantages for studying metabolism:

Pathway Elucidation: By tracking the appearance of the isotope in various metabolites over time, researchers can confirm known metabolic pathways and discover novel ones. nih.govnih.govacs.org The pattern of isotope incorporation reveals the connectivity between different metabolic intermediates.

Metabolic Flux Analysis (MFA): Stable isotope tracing is the cornerstone of MFA, a method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmit.edu By measuring the distribution of different isotopologues (molecules that differ only in their isotopic composition) at a metabolic and isotopic steady state, scientists can calculate the relative or absolute rates of intracellular reactions. nih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. sciex.com

Source Tracing: The technique allows for determining the contribution of different substrates to the synthesis of a particular metabolite. nih.gov For example, by using ¹³C-labeled glucose, researchers can quantify how much of the carbon in amino acids or lipids is derived from glucose.

In essence, stable isotope labeling provides a quantitative and dynamic picture of metabolism, revealing how metabolic networks are structured, regulated, and altered in response to physiological changes, genetic perturbations, or disease states. nih.govfrontiersin.org

Specific Research Utility of Deuterated Retinoid Esters, with a Focus on 9-cis-Retinyl Oleate-d17, in Investigating Retinoid Biochemistry

Deuterated retinoid esters are specialized tools that leverage the principles of stable isotope labeling to investigate the intricate biochemistry of retinoid metabolism. acs.orgresearchgate.net Deuterium (²H) is an ideal stable isotope for tracing because its addition significantly increases a molecule's mass without drastically altering its chemical properties, making it readily detectable by mass spectrometry.

The compound This compound is a deuterated analog of the endogenous retinyl ester, 9-cis-retinyl oleate (B1233923). The "-d17" designation indicates that 17 hydrogen atoms on the oleic acid fatty acyl chain have been replaced with deuterium atoms. pharmaffiliates.compharmaffiliates.com This heavy labeling makes it an exceptionally valuable probe in retinoid research for several specific applications:

Internal Standard for Accurate Quantification: One of the primary challenges in metabolomics is the precise measurement of low-abundance molecules in complex biological samples like plasma or tissue extracts. researchgate.net this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Because it is chemically almost identical to the natural, non-deuterated compound, it behaves similarly during sample extraction, purification, and chromatographic separation. However, its significantly higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the endogenous levels of 9-cis-retinyl oleate by comparing the signal intensities of the labeled and unlabeled molecules. This isotope dilution mass spectrometry (IDMS) approach corrects for sample loss during processing and variations in instrument response, yielding highly accurate and reproducible measurements. nih.gov

Tracer for Metabolic Fate and Flux Studies: this compound can be administered to cell cultures or animal models to trace the metabolic fate of the 9-cis-retinyl ester pool. researchgate.netnih.gov Researchers can track the hydrolysis of the deuterated ester back to 9-cis-retinol (B22316) and its subsequent oxidation to 9-cis-retinal (B17824) and the biologically active 9-cis-retinoic acid. nih.gov By measuring the appearance of the deuterium label in these downstream metabolites over time, it is possible to determine the rates of these specific metabolic conversions. This allows for the investigation of how the metabolism of 9-cis-retinoids is regulated and how it might differ from the more abundant all-trans isomers. nih.govarvojournals.org For example, such studies can help elucidate the enzymatic pathways responsible for the biosynthesis of 9-cis-retinoic acid, a crucial ligand for retinoid X receptors (RXRs), whose origins in vivo are not fully understood. nih.gov

The use of deuterated retinoid esters like this compound provides a sophisticated means to dissect specific branches of the retinoid metabolic network, offering precise quantitative data and dynamic insights that are critical for understanding both normal physiology and the dysregulation of retinoid homeostasis in disease. nih.govosti.gov

Table 2: Properties of this compound

Property Value Source
Catalogue Number PA STI 077810 pharmaffiliates.com
CAS Number 1795134-64-3 pharmaffiliates.compharmaffiliates.com
Molecular Formula C₃₈H₄₅D₁₇O₂ pharmaffiliates.com
Molecular Weight 568.00 g/mol pharmaffiliates.com
Synonym [9-cis,15(Z)]-Retinol 9-Octadecenoate-d17 pharmaffiliates.com

| Application | Labeled fatty acid ester of a Retinol isomer for research. | pharmaffiliates.com |

Chemical Synthesis and Deuterium Incorporation Strategies for 9 Cis Retinyl Oleate D17

Stereoselective Synthesis of 9-cis-Retinoid Scaffolds

The creation of the 9-cis-retinoid backbone, specifically 9-cis-retinol (B22316), is a key challenge due to the thermodynamic stability of the all-trans isomer. Several strategies have been developed to control the stereochemistry of the polyene chain, yielding the desired 9-cis geometry.

One prominent method is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction. researchgate.netacs.orgsemanticscholar.org These reactions involve the coupling of a phosphonium (B103445) salt or a phosphonate (B1237965) ester with an aldehyde or ketone. For instance, the Wittig reaction between β-cyclogeranylphosphonium bromide and a suitable C15-aldehyde can be optimized to favor the formation of the 9-cis double bond. acs.orgportico.org Similarly, the Horner-Wadsworth-Emmons reaction offers high stereoselectivity and is used to construct specific double bonds within the retinoid side chain. researchgate.netsemanticscholar.orgacs.org

Another powerful approach involves palladium-catalyzed cross-coupling reactions , such as the Suzuki and Stille reactions. researchgate.netacs.orgacs.org These methods are highly efficient for forming carbon-carbon bonds with high stereochemical control. For example, a Stille coupling can be used to connect a dienylstannane fragment with a β-bromo-α,β-unsaturated aldehyde, preserving the geometry of the reactants in the final product. acs.org

Catalytic isomerization of the more common all-trans-retinoids presents another route. rsc.org A screening of various transition metal-based catalysts identified palladium complexes as effective for the regioselective isomerization of all-trans-retinyl acetate (B1210297) to 9-cis-retinyl acetate. rsc.orgescholarship.org This method can be enhanced by microwave irradiation, which significantly reduces reaction times compared to conventional heating. escholarship.org

Finally, once the 9-cis-retinoid ester or acid is formed, it can be converted to 9-cis-retinol . For example, 9-cis-retinoic acid can be reduced to 9-cis-retinol using reagents like diisobutylaluminum hydride (DIBAL-H), followed by oxidation of the resulting alcohol to the aldehyde and subsequent reaction steps. portico.org Alternatively, 9-cis-retinol can be directly synthesized and then used in the final esterification step. portico.org

Table 1: Comparison of Key Synthetic Reactions for 9-cis-Retinoid Scaffolds

Reaction Type Key Reactants Advantage Reference
Wittig Reaction Phosphonium salt (e.g., β-cyclogeranylphosphonium bromide) + Aldehyde High stereoselectivity, widely applied. semanticscholar.org researchgate.netacs.orgportico.org
Horner-Wadsworth-Emmons Phosphonate ester + Aldehyde/Ketone High stereoselectivity, mild conditions. semanticscholar.org researchgate.netacs.org
Stille Coupling Dienylstannane + Unsaturated Aldehyde Fast reaction, preserves geometry. acs.org acs.orgacs.org
Catalytic Isomerization All-trans-retinoid + Palladium catalyst Direct conversion from abundant starting material. rsc.orgescholarship.org

Targeted Deuteration Approaches for Fatty Acyl Moieties, specifically Oleate-d17

The synthesis of Oleate-d17, the deuterated fatty acyl component, requires methods that can introduce a high number of deuterium (B1214612) atoms onto the carbon chain. Direct deuteration of oleic acid is challenging, so multi-step synthetic routes starting from smaller, deuterated precursors are typically employed. europa.eu

A common strategy involves the complete deuteration of saturated precursors via metal-catalyzed hydrothermal H/D exchange reactions . nih.govresearcher.lifeansto.gov.au For example, nonanoic acid can be perdeuterated to yield nonanoic acid-d17 using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst. europa.euansto.gov.au This precursor contains the required 17 deuterium atoms.

The deuterated oleic acid chain is then assembled from two deuterated fragments using a Wittig reaction. nih.govansto.gov.auresearchgate.net This ensures the correct placement of the cis-double bond. A typical synthesis might start with deuterated nonanoic acid-d17 and deuterated azelaic acid-d14. nih.govresearcher.life The nonanoic acid-d17 is reduced to the corresponding alcohol ([D19]nonanol) and then oxidized to the aldehyde ([D18]nonanal). ansto.gov.au The azelaic acid fragment is processed to form a phosphonium salt. The subsequent Z-selective Wittig reaction between these two fragments constructs the C18 chain of oleic acid with the double bond at the correct position and with a high degree of deuteration. ansto.gov.au

Table 2: General Steps for the Synthesis of Oleic Acid-d17

Step Description Precursors/Reagents Key Outcome Reference
1. Perdeuteration H/D exchange on a saturated C9 acid. Nonanoic acid, D₂O, Pt/C catalyst Nonanoic acid-d17 europa.euansto.gov.au
2. Fragment Preparation Conversion of the deuterated acid to an aldehyde. Nonanoic acid-d17, LiAlD₄, PCC [D18]Nonanal ansto.gov.au
3. Chain Assembly Wittig reaction to form the C18 chain. [D18]Nonanal + Phosphonium salt from a second deuterated fragment (e.g., from azelaic acid) Deuterated methyl oleate (B1233923) backbone ansto.gov.au
4. Saponification Hydrolysis of the ester to the final fatty acid. Deuterated methyl oleate, Base (e.g., KOH) Oleic acid-d17 researchgate.net

The final step in producing the target molecule is the esterification of the 9-cis-retinol (from section 2.1) with the synthesized oleate-d17 (or its more reactive form, oleoyl (B10858665) chloride-d17). This condensation reaction yields the final product, 9-cis-Retinyl Oleate-d17.

Methodologies for Ensuring Isotopic Purity and Positional Isomerism in Labeled Retinoids

Mass Spectrometry (MS) is fundamental for determining isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can distinguish between molecules with very small mass differences, allowing for the calculation of the percentage of deuteration. rsc.org By comparing the measured isotope distribution pattern with the theoretical pattern for a given enrichment level, a precise value for isotopic purity can be determined. nih.gov Tandem mass spectrometry (LC-MS/MS) is also a powerful tool for quantifying retinoids and their deuterated internal standards in complex biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the molecular structure, including the position of deuterium labels and the stereochemistry of double bonds. rsc.org

¹H NMR (Proton NMR) is used to analyze the residual proton signals. In a highly deuterated compound, the absence or significant reduction of proton signals at specific positions confirms successful deuteration.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. wikipedia.org It provides a clean spectrum showing only the signals from the deuterium atoms, confirming their locations within the molecule. This technique is highly effective for verifying the effectiveness of deuteration, even in highly enriched compounds. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the different geometric isomers of retinoids. nih.govmolnar-institute.com

Normal-phase HPLC is particularly effective at separating cis/trans isomers of retinol (B82714) and retinyl esters. nih.govarvojournals.orgresearchgate.net Different isomers will have distinct retention times, allowing for their identification and quantification. For example, 9-cis-retinol can be clearly separated from its all-trans and 13-cis isomers. nih.gov

Reversed-phase HPLC can also be used, sometimes in combination with chiral stationary phases, to achieve challenging separations of retinoid isomers. molnar-institute.comacs.org

By using these methods in concert, researchers can confidently characterize the synthesized this compound, ensuring it meets the high standards of purity and structural integrity required for its use as an analytical standard. rsc.org

Metabolic Dynamics of 9 Cis Retinyl Oleate D17 in Defined Biological Systems

Hydrolysis and Re-esterification Pathways of Retinyl Esters

The metabolism of retinyl esters, including 9-cis-Retinyl Oleate-d17, involves a dynamic cycle of hydrolysis to retinol (B82714) and subsequent re-esterification back to retinyl esters. This process is critical for the storage, transport, and mobilization of vitamin A.

Enzymatic Catalysis by Retinyl Ester Hydrolases and Acyltransferases

The breakdown and synthesis of retinyl esters are orchestrated by a specific set of enzymes. Retinyl ester hydrolases (REHs) catalyze the hydrolysis of retinyl esters to release retinol and a fatty acid. Conversely, acyltransferases are responsible for the esterification of retinol.

Key enzymes involved in these pathways include:

Lecithin (B1663433):Retinol Acyltransferase (LRAT) : This enzyme is a major player in the esterification of retinol, transferring an acyl group from lecithin to retinol to form a retinyl ester. mdpi.commdpi.com LRAT is predominantly responsible for retinol esterification in the liver, particularly within hepatic stellate cells. mdpi.comjosorge.com Its expression is crucial for the formation of the large lipid droplets characteristic of these cells. researchgate.net

Diacylglycerol Acyltransferase 1 (DGAT1) : While its primary role is in triglyceride synthesis, DGAT1 also exhibits acyl-CoA:retinol acyltransferase (ARAT) activity, contributing to retinyl ester formation. mdpi.commdpi.com In the intestine, DGAT1 is responsible for a portion of retinyl ester synthesis, especially when retinol levels are high. columbia.edunih.gov

Non-Specific Carboxylesterases : Several carboxylesterases located in the endoplasmic reticulum of the liver have been shown to hydrolyze retinyl esters. mdpi.comnih.gov For instance, esterases with isoelectric points of 6.2 and 6.4 (ES-4) can hydrolyze retinyl palmitate. nih.gov

The interplay between these enzymes ensures a tightly regulated balance between the storage and mobilization of retinoids.

Intracellular Compartmentation and Association with Lipid Droplets in Specialized Cells

The storage of retinyl esters, including those derived from this compound, occurs within specialized intracellular organelles called lipid droplets (LDs). nih.govnih.gov These structures are particularly prominent in specific cell types.

Hepatic Stellate Cells (HSCs) : These cells, located in the liver, are the primary storage site for vitamin A in the body. mdpi.comnih.govnih.gov In their quiescent state, HSCs contain large lipid droplets rich in retinyl esters. josorge.complos.org These retinyl esters can constitute a significant portion of the total lipid mass within these droplets. um.es The formation of these retinyl ester-laden lipid droplets is a hallmark of quiescent HSCs. nih.gov

Hepatocytes : While HSCs are the main storage depot, hepatocytes also store retinyl esters in lipid droplets, albeit to a lesser extent. mdpi.com Following the uptake of dietary retinyl esters from chylomicron remnants, hepatocytes hydrolyze and then re-esterify retinol for storage or transfer to HSCs. josorge.combasicmedicalkey.com

The association of retinyl esters with lipid droplets is not merely for passive storage. These droplets are dynamic organelles involved in the regulated release of retinol to meet the body's physiological demands. nih.gov

Isomerization and Oxidative Transformations of 9-cis-Retinoids

Once 9-cis-retinyl oleate (B1233923) is hydrolyzed to 9-cis-retinol (B22316), it can undergo further metabolic transformations, including isomerization and oxidation, to produce biologically active forms of vitamin A.

Conversion of 9-cis-Retinol to 9-cis-Retinal (B17824) and 9-cis-Retinoic Acid

The conversion of 9-cis-retinol to the biologically active 9-cis-retinoic acid is a two-step oxidative process.

Oxidation to 9-cis-Retinal : The first step involves the oxidation of 9-cis-retinol to 9-cis-retinal. This reaction is a critical control point in the synthesis of 9-cis-retinoic acid. nih.govacs.org

Oxidation to 9-cis-Retinoic Acid : Subsequently, 9-cis-retinal is further oxidized to 9-cis-retinoic acid. nih.gov 9-cis-retinoic acid is a potent signaling molecule that regulates gene expression by activating nuclear receptors, specifically the retinoid X receptors (RXRs). nih.govacs.org

Studies have shown that this conversion pathway is active in various cell types, including liver-derived cells. nih.govacs.org Interestingly, the synthesis of 9-cis-retinoic acid can be inhibited by high concentrations of its precursor, 9-cis-retinol. nih.govacs.org

Role of Specific Dehydrogenases in 9-cis-Retinoid Interconversions

The enzymatic reactions that drive the interconversion of 9-cis-retinoids are catalyzed by specific dehydrogenases.

cis-Retinol Dehydrogenase (cRDH) : This enzyme has been identified as a key catalyst in the oxidation of 9-cis-retinol to 9-cis-retinal. nih.govacs.org Its expression in tissues like the liver suggests a direct role in the local synthesis of 9-cis-retinoids. nih.govacs.org

Other Dehydrogenases : Several other alcohol dehydrogenases (ADHs) and retinol dehydrogenases (RDHs) exhibit activity towards cis-retinoids. For example, human ADH4 can efficiently oxidize various retinol isomers, including 9-cis-retinol. researchgate.netnih.gov RDH12 also displays high activity with 9-cis-retinal. mdpi.comuniprot.org Aldehyde dehydrogenase 1A1 (ALDH1A1) is known to catalyze the oxidation of 9-cis-retinal to 9-cis-retinoic acid. nih.gov

The presence and activity of these specific dehydrogenases are crucial determinants of the cellular levels of different 9-cis-retinoid metabolites.

Intracellular Trafficking and Distribution of this compound and its Metabolites

The movement and distribution of this compound and its subsequent metabolites within and between cells are complex processes essential for their function. After its initial uptake, the compound is hydrolyzed, and the resulting 9-cis-retinol is handled by a sophisticated trafficking system.

In the liver, there is a well-established intercellular transport of retinoids between hepatocytes and hepatic stellate cells. basicmedicalkey.com Chylomicron retinyl esters are first taken up by hepatocytes, where they are hydrolyzed. josorge.com The resulting retinol is then transferred to HSCs for re-esterification and storage in lipid droplets. mdpi.comjosorge.combasicmedicalkey.com This transfer is thought to occur via the release of retinol from hepatocytes and its subsequent uptake by HSCs. basicmedicalkey.com

Within cells, retinoids are often bound to specific cellular retinoid-binding proteins (CRBPs), which are thought to facilitate their transport between different cellular compartments, such as from the cytoplasm to the endoplasmic reticulum for esterification or to the nucleus for gene regulation. um.es The distribution of 9-cis-retinoids and their metabolites is therefore a highly regulated process, ensuring that these potent molecules are delivered to the appropriate cellular locations to exert their biological effects. Studies using cell lines have shown that both hepatocytes and hepatic stellate cells can accumulate 9-cis-retinol and esterify it, indicating that the machinery for its trafficking and metabolism is present in these key liver cell types. nih.govacs.org

Interactive Data Tables

Table 1: Key Enzymes in Retinyl Ester Metabolism

Enzyme Function Primary Location/Cell Type Substrate(s) Product(s)
Lecithin:Retinol Acyltransferase (LRAT) Esterification of retinol Hepatic Stellate Cells, Intestine Retinol, Lecithin Retinyl Ester
Diacylglycerol Acyltransferase 1 (DGAT1) Esterification of retinol Intestine, Liver Retinol, Acyl-CoA Retinyl Ester
Non-Specific Carboxylesterases (e.g., ES-4) Hydrolysis of retinyl esters Liver Endoplasmic Reticulum Retinyl Esters Retinol, Fatty Acid
cis-Retinol Dehydrogenase (cRDH) Oxidation of cis-retinols Liver 9-cis-Retinol 9-cis-Retinal

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Oxidation of retinaldehydes | Various tissues | 9-cis-Retinal | 9-cis-Retinoic Acid |

Table 2: Cellular Storage and Key Features of Retinoids

Cell Type Primary Function in Retinoid Metabolism Key Features
Hepatic Stellate Cells (HSCs) Major storage site for Vitamin A Contain large lipid droplets rich in retinyl esters in quiescent state.
Hepatocytes Uptake, initial metabolism, and transfer of dietary retinoids Hydrolyze and re-esterify retinol; transfer retinol to HSCs.

| Enterocytes | Absorption of dietary retinoids | Esterify dietary retinol for packaging into chylomicrons. |

Advanced Analytical Techniques for Quantifying 9 Cis Retinyl Oleate D17 and Its Metabolites

Isotope Dilution Mass Spectrometry Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone for quantitative analysis of isotopically labeled compounds. This technique offers high accuracy and precision by using a known amount of a stable isotope-labeled standard (e.g., 9-cis-Retinyl Oleate-d17) to measure the concentration of the corresponding unlabeled analyte. rsc.org The principle relies on measuring the ratio of the labeled to the unlabeled form, which corrects for analyte loss during sample preparation and instrumental variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the definitive identification and quantification of retinoids, including deuterated esters like this compound. nih.govscispace.com The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net A single, simple extraction procedure can be employed that avoids saponification, thereby keeping the retinyl ester structure intact for analysis. nih.govunisa.edu.au

In a typical LC-MS/MS workflow, the sample extract is injected into an HPLC system for separation, and the eluent is directed to a mass spectrometer. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for retinoids, often operating in positive mode. nih.govunisa.edu.au For quantification, the mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This involves selecting a specific precursor ion for the analyte and its labeled standard, fragmenting it, and monitoring a specific product ion. This process provides excellent specificity, minimizing interference from matrix components. omicsonline.org For instance, deuterated retinyl esters can be monitored for their specific mass-to-charge (m/z) transitions, distinguishing them from their native forms. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Deuterated Retinoid Analysis

ParameterDescriptionExample Value/SettingSource(s)
Chromatography Reverse Phase (RP) HPLCC18 or C30 column nih.govnih.gov
Mobile Phase Binary solvent systemMethanol/Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) nih.govresearchgate.netnih.gov
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI)Positive ion mode nih.govresearchgate.netunisa.edu.au
MS Analysis Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Triple Quadrupole Mass Spectrometer nih.govresearchgate.net
Precursor Ion (M+H-H₂O)⁺ For d4-Retinol (metabolite)m/z 273 nih.govresearchgate.net
Product Ion(s) For d4-Retinolm/z 94, 217 nih.govresearchgate.net
Precursor Ion (M+H-H₂O)⁺ For unlabeled Retinol (B82714)m/z 269 nih.govunisa.edu.au
Product Ion For unlabeled Retinolm/z 93 nih.govunisa.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for determining the isotopic enrichment of retinol, a key metabolite of retinyl esters. nih.govnih.gov This method is particularly useful for assessing the ratio of labeled to non-labeled retinol in biological samples following the administration of a deuterated compound like this compound. jove.comwho.int

The analytical process typically involves several steps: extraction of retinol from the biological matrix (e.g., serum), separation from other components via HPLC, and collection of the retinol fraction. nih.govresearchgate.net The isolated retinol is then chemically modified through derivatization, for example, with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and thermal stability for GC analysis. nih.govresearchgate.net The derivatized sample is injected into the GC-MS, where labeled and unlabeled retinol isotopes are quantified. nih.gov Electron capture negative chemical ionization (ECNCI) is a sensitive ionization mode for this purpose. nih.govwho.int By comparing the peak areas of the ions corresponding to the deuterated and non-deuterated retinol derivatives, the precise deuterium (B1214612) enrichment can be calculated. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Retinoid Profiling and Quantification

Chromatographic Separation Techniques for Retinoid Isomers and Esters (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of retinoids due to the existence of numerous geometric isomers (e.g., all-trans, 9-cis, 11-cis, 13-cis) and various ester forms (e.g., oleate (B1233923), palmitate, stearate). nih.govarvojournals.org The separation of these closely related compounds is critical for accurate quantification and profiling. Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized. nih.govsav.sk

NP-HPLC, often using a silica (B1680970) gel column, is highly effective for separating geometric isomers of retinol and retinoic acid. nih.govsav.sk Mobile phases typically consist of a nonpolar solvent like n-hexane modified with a small amount of a more polar solvent such as 2-propanol or dioxane. nih.govresearchgate.net

RP-HPLC is commonly used for separating retinyl esters based on their fatty acid chain length and degree of unsaturation. nih.govarvojournals.org C18 and C30 columns are widely employed. nih.govnih.gov C30 columns, in particular, offer superior resolution for geometric isomers of carotenoids and retinoids. researchgate.net Gradient elution with mobile phases like methanol, acetonitrile, and water is often required to resolve a wide range of retinoids, from the more polar retinol to the highly nonpolar retinyl esters, within a single run. nih.govacs.org

Table 2: Example HPLC Separation Conditions for Retinoid Isomers and Esters

Chromatography TypeColumnMobile Phase CompositionApplicationSource(s)
Normal Phase (NP) Silica Gel (e.g., Zorbax SIL)Hexane / 2-propanolSeparation of retinol isomers (9-cis, 13-cis, all-trans) nih.gov
Normal Phase (NP) Silica GelHexane / 2-propanol / Acetic acidSimultaneous analysis of retinoic acid and retinol isomers sav.sk
Reversed Phase (RP) C30Methanol / Methyl-tert-butyl ether (MtBE)Separation of retinyl esters (linoleate, oleate, palmitate, stearate) nih.gov
Reversed Phase (RP) C18Acetonitrile / Water / Formic acidSeparation of retinol and various retinyl esters nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation of Labeled Retinoids

Both ¹H NMR and ¹³C NMR are used to characterize the structure of retinoids. sci-hub.se In the case of a deuterated compound like this compound, the absence of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted provides direct evidence of successful labeling. Conversely, ²H NMR can be used to directly observe the deuterium signals. For retinoids enriched with ¹³C, solid-state MAS (Magic Angle Spinning) NMR has been used to determine precise internuclear distances and torsional angles of the chromophore within proteins. nih.govnih.gov These techniques, while less common for routine quantification than MS, are invaluable for the initial characterization of newly synthesized isotope-labeled standards and for detailed structural studies. sci-hub.se

Methodological Validation and Calibration Strategies for Deuterated Standards

For quantitative bioanalytical methods using deuterated standards like this compound, rigorous validation is essential to ensure reliable and accurate results. d-nb.info Regulatory guidelines outline specific parameters that must be assessed. d-nb.infouci.edu The core of quantification relies on a calibration strategy, with isotope dilution being the most accurate approach. nih.govbipm.org

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration ratio. canada.ca For isotope dilution, this relationship is inherently robust against variations in sample extraction recovery and matrix effects. nih.govcanada.ca Method validation involves demonstrating the following:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. omicsonline.org

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing quality control (QC) samples at different concentrations. d-nb.info

Precision: The degree of agreement among a series of measurements, expressed as the coefficient of variation (%CV). d-nb.info

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. d-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. mdpi.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. omicsonline.org Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. omicsonline.orguci.edu

Recovery: The efficiency of the extraction process. d-nb.info

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. omicsonline.org

Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionAcceptance Criteria ExampleSource(s)
Accuracy Closeness of mean determined concentration to the nominal value.Within ±15% of nominal value (±20% for LLOQ) d-nb.infouci.edu
Precision Repeatability of measurements, expressed as %CV.≤15% CV (≤20% for LLOQ) d-nb.infouci.edu
Matrix Effect Assessment of ion suppression or enhancement from the matrix.%CV of the IS-normalized matrix factor should be ≤15%. omicsonline.org
Recovery Efficiency of analyte extraction from the biological matrix.Should be consistent, precise, and reproducible. d-nb.info
Stability Analyte integrity under different conditions (freeze-thaw, short-term, long-term).Concentration change within ±15% of nominal. omicsonline.org

Biochemical and Molecular Mechanistic Studies Employing 9 Cis Retinyl Oleate D17

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms in Retinoid Metabolism

The metabolism of vitamin A (retinol) to its biologically active forms is a complex process involving multiple enzymes. 9-cis-retinyl oleate-d17 can be used to probe the substrate specificity and catalytic mechanisms of key enzymes in this pathway.

Lecithin (B1663433):retinol (B82714) acyltransferase (LRAT): This enzyme is responsible for esterifying retinol to form retinyl esters, the storage form of vitamin A. Studies have shown that LRAT can utilize 9-cis-retinol (B22316) as a substrate, leading to the formation of 9-cis-retinyl esters. nih.govnih.gov The use of this compound would allow for detailed kinetic analysis of this reaction and comparison with the esterification of all-trans-retinol.

Retinal pigment epithelium-specific 65 kDa protein (RPE65): RPE65 is a critical enzyme in the visual cycle that isomerizes all-trans-retinyl esters to 11-cis-retinol (B117599). nih.gov While its primary substrate is the all-trans isomer, investigating its potential interaction with 9-cis-retinyl esters using deuterated analogs could reveal important aspects of its substrate binding pocket and catalytic mechanism. researchgate.net

Retinol Dehydrogenases (RDHs): These enzymes catalyze the oxidation of retinol to retinaldehyde. Specific RDHs, such as cis-retinol dehydrogenase (cRDH), have been identified to oxidize 9-cis-retinol to 9-cis-retinal (B17824). nih.govki.se Utilizing this compound, after its hydrolysis to 9-cis-retinol-d17, would enable precise measurement of the enzymatic activity and substrate preference of different RDH isozymes.

Elucidation of Retinoid-Binding Protein Interactions and Ligand Affinities

Intracellular transport and availability of retinoids are mediated by specific binding proteins. This compound, following its enzymatic conversion to other 9-cis-retinoids, is instrumental in studying these interactions.

Cellular Retinol-Binding Proteins (CRBPI and CRBPII): These proteins bind retinol and retinal with high affinity, chaperoning them to enzymes involved in retinoic acid and retinyl ester synthesis. nih.govnih.govresearchgate.net Studies have demonstrated that both CRBPI and CRBPII can bind 9-cis-retinol and 9-cis-retinal. nih.govnih.govcaymanchem.com The use of deuterated 9-cis-retinoids derived from this compound would facilitate precise quantification of binding affinities (Kd values) and competitive binding assays against their all-trans counterparts.

Table 1: Binding Affinities of CRBPI and CRBPII for Retinoids

Retinoid CRBPI (Kd, nM) CRBPII (Kd, nM)
9-cis-Retinol 11 68
9-cis-Retinal 8 5
All-trans-Retinol ~1 ~1
All-trans-Retinal (B13868) ~1 ~1

Data compiled from Kane et al., 2011. nih.govnih.gov

The data indicates that while both CRBPI and CRBPII bind 9-cis-retinoids with high affinity, the affinity is somewhat lower than for all-trans-retinoids. nih.gov This suggests that the cellular trafficking and metabolism of 9-cis-retinoids may differ from that of all-trans-retinoids.

Tracing Intracellular Retinoid Pool Dynamics and Turnover Rates

The isotopic label in this compound allows for its use as a tracer to follow the dynamics of retinoid pools within cells and in animal models.

Cell Culture Systems: In cultured cells, such as hepatic stellate cells or hepatoma cells (e.g., HepG2), this compound can be introduced to track its uptake, hydrolysis to 9-cis-retinol-d17, subsequent esterification, and conversion to 9-cis-retinoic acid-d17. nih.gov This allows for the determination of turnover rates of different retinoid pools and the identification of factors that influence these dynamics.

Experimental Animal Models: In animal models, orally administered this compound can be traced to various tissues, such as the liver, kidney, and pancreas. nih.gov This enables the study of its absorption, distribution, metabolism, and excretion, providing a comprehensive picture of its in vivo fate. Such studies are crucial for understanding the physiological roles of 9-cis-retinoids.

Modulation of Gene Expression Pathways in Response to 9-cis-Retinoid Metabolites

The biological effects of retinoids are primarily mediated through the activation of nuclear receptors that act as ligand-dependent transcription factors.

Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs): 9-cis-retinoic acid, a metabolite of 9-cis-retinyl oleate (B1233923), is a high-affinity ligand for both RXRs and RARs. nih.govnih.govstemcell.comwikipedia.org All-trans-retinoic acid, in contrast, is a high-affinity ligand only for RARs. wikipedia.org The activation of these receptors leads to the regulation of target gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs) or retinoid X response elements (RXREs). wikipedia.orgcore.ac.uk

Gene Expression Profiling: By treating cells with this compound and subsequently isolating its metabolite, 9-cis-retinoic acid-d17, researchers can investigate the downstream effects on gene expression. Microarray or RNA-sequencing analysis can reveal the portfolio of genes regulated by RXR-RAR heterodimers or RXR homodimers in response to this specific ligand. researchgate.net This approach helps to dissect the unique signaling pathways activated by 9-cis-retinoids compared to all-trans-retinoids. For instance, studies have shown that 9-cis-retinoic acid can influence the expression of genes involved in steroid hormone metabolism. researchgate.net

Comparative Biochemistry of 9 Cis Retinoids Versus All Trans Retinoids

Differential Metabolic Handling, Uptake, and Esterification Preferences of Geometric Isomers

The metabolic pathways of 9-cis and all-trans-retinoids exhibit significant differences in how they are absorbed, processed, and stored in the body. These distinctions begin at the cellular level and are influenced by the specific enzymes and binding proteins present in different tissues.

The uptake of dietary retinoids, primarily as retinyl esters, provitamin A carotenoids, and retinol (B82714), occurs in the small intestine. amegroups.org Within the enterocytes, these are processed and packaged into chylomicrons for transport. amegroups.org Studies in hepatic-derived cell lines have shown a preferential uptake of all-trans-retinol over 9-cis-retinol (B22316) in Hep G2 hepatoma cells when both are present in equimolar concentrations. nih.gov In contrast, HSC-T6 stellate cells did not show a preference, indicating tissue-specific differences in uptake mechanisms. nih.gov

Once inside the cell, retinol is bound by cellular retinol-binding proteins (CRBPs), which chaperone these lipophilic molecules, preventing their non-specific diffusion and directing them to specific metabolic enzymes. escholarship.org CRBPII, for instance, is crucial in the intestine for efficient retinol uptake and directs it towards esterification rather than oxidation to retinoic acid, thereby preventing potential toxicity. escholarship.org

Esterification, the process of converting retinol into retinyl esters for storage, is a key step in retinoid metabolism. This reaction is catalyzed by two main enzymes: lecithin (B1663433):retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (DGAT1). mdpi.com In the intestine, LRAT is responsible for approximately 90% of retinyl ester formation under normal physiological conditions. mdpi.com Both all-trans-retinol and 9-cis-retinol can be esterified. nih.gov For example, 9-cis-retinyl acetate (B1210297) can be transesterified to form other fatty acid esters. arvojournals.org The stored retinyl esters, including those of the 9-cis configuration, can be hydrolyzed back to retinol by retinyl ester hydrolases when needed by the body. nih.gov

The metabolism of the active forms, all-trans-retinoic acid and 9-cis-retinoic acid, also differs. Cultured human endothelial cells metabolize all-trans-retinoic acid rapidly, while 9-cis-retinoic acid is converted to more polar products at a much slower rate. who.int Conversely, human hepatocytes metabolize 9-cis-retinoic acid more quickly than the all-trans isomer. who.int

Table 1: Comparison of Metabolic Handling of Retinoid Isomers

Feature All-trans-Retinoids 9-cis-Retinoids References
Cellular Uptake Preference (Hep G2 cells) Preferred over 9-cis-retinol Less preferred than all-trans-retinol nih.gov
Esterification Substrate for LRAT and DGAT1 Substrate for esterification enzymes nih.govmdpi.com
Metabolism of Retinoic Acid (Endothelial Cells) Rapid metabolism Slow metabolism who.int
Metabolism of Retinoic Acid (Hepatocytes) Slower metabolism compared to 9-cis Faster metabolism compared to all-trans who.int

Pathways and Enzymes Governing 9-cis-Retinoid Formation and Isomerization

The biosynthesis of 9-cis-retinoic acid, a high-affinity ligand for retinoid X receptors (RXRs), has been a subject of extensive research. nih.govbiologists.com While all-trans-retinol is the ultimate precursor for both all-trans and 9-cis isomers of retinoic acid, the precise pathways for the formation of 9-cis-retinoids are complex and can vary between tissues. nih.gov

One proposed pathway involves the direct isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. researchgate.net Studies have shown that bovine liver membranes can facilitate this conversion, a process that appears to be mediated by thiol groups. researchgate.netportlandpress.com However, this isomerization is not saturable, suggesting it may not be a primary enzymatic pathway under all conditions. researchgate.netportlandpress.com

A more defined pathway involves the isomerization at the retinol or retinaldehyde level. A key enzyme in this process is a stereospecific 9-cis-retinol dehydrogenase (9-cis-RDH), which has been identified in mouse embryos. nih.govpnas.org This enzyme, a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily, oxidizes 9-cis-retinol to 9-cis-retinaldehyde, an intermediate in the synthesis of 9-cis-retinoic acid. nih.govpnas.org The existence of this enzyme suggests a dedicated pathway for 9-cis-retinoic acid synthesis, where 9-cis-retinol is first generated from all-trans-retinol through an isomerization reaction. nih.govpnas.org This would imply two independent pathways for the generation of all-trans and 9-cis-retinoic acid, allowing for separate metabolic control. nih.govpnas.org

The isomerization of an all-trans isomer to a cis isomer is a critical step. In the visual system, a specific isomerase-hydrolase activity converts all-trans-retinol to 11-cis-retinol (B117599). nih.gov A similar mechanism is proposed for the generation of 9-cis-retinol from all-trans-retinol. nih.govpnas.org Cell homogenates from Hep G2 cells have been shown to convert all-trans-retinol to 9-cis-retinal (B17824), suggesting that free all-trans-retinol can be a source for 9-cis-retinoid synthesis. nih.gov

Table 2: Key Enzymes in Retinoid Isomerization and Metabolism

Enzyme Function Substrate(s) Product(s) References
9-cis-Retinol Dehydrogenase (9-cis-RDH) Oxidation 9-cis-retinol 9-cis-retinaldehyde nih.govpnas.org
Lecithin:Retinol Acyltransferase (LRAT) Esterification All-trans-retinol, 9-cis-retinol All-trans-retinyl esters, 9-cis-retinyl esters nih.govmdpi.com
Retinyl Ester Hydrolase Hydrolysis All-trans-retinyl esters, 9-cis-retinyl esters All-trans-retinol, 9-cis-retinol nih.gov
Thiol-dependent Isomerase Activity (in liver membranes) Isomerization All-trans-retinoic acid 9-cis-retinoic acid, 13-cis-retinoic acid researchgate.netportlandpress.com

Distinct Biochemical Roles in Specific Retinoid-Dependent Biological Processes (e.g., retinoid cycle mechanisms in retinal pigment epithelium)

The geometric configuration of retinoids is fundamental to their specific biological functions, most notably in the visual cycle that occurs in the retinal pigment epithelium (RPE). The canonical visual cycle is responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for vision. nih.gov This process involves a series of enzymatic reactions that convert all-trans-retinal (B13868), produced after light absorption by photoreceptors, back to the 11-cis form. nih.gov

The key steps in the RPE include the reduction of all-trans-retinal to all-trans-retinol, its esterification to all-trans-retinyl esters by LRAT, and the crucial isomerization of these esters to 11-cis-retinol by the enzyme RPE65. nih.govacs.org Finally, 11-cis-retinol is oxidized to 11-cis-retinal, which is then transported back to the photoreceptors to regenerate the visual pigments. ki.se

While the canonical visual cycle relies on the 11-cis isomer, the 9-cis isomer of retinal can also support vision by forming a functional visual pigment called isorhodopsin when it binds to opsin. arvojournals.org This has been demonstrated in studies where administration of 9-cis-retinyl acetate to mice led to the formation of 9-cis-retinal and subsequent improvement in retinal function. arvojournals.org This alternative pathway can be particularly relevant in conditions where the canonical cycle is impaired due to mutations in enzymes like LRAT or RPE65. arvojournals.orgnih.gov

The differential roles of all-trans and 9-cis-retinoic acid are also evident in their function as ligands for nuclear receptors. All-trans-retinoic acid is the natural ligand for retinoic acid receptors (RARs), while 9-cis-retinoic acid is a high-affinity ligand for retinoid X receptors (RXRs). amegroups.org RXRs can form homodimers or heterodimers with RARs and other nuclear receptors, thereby mediating a wide range of transcriptional responses. biologists.com The ability of 9-cis-retinoic acid to activate both RARs and RXRs makes it a bifunctional ligand with distinct and sometimes more potent biological effects compared to all-trans-retinoic acid. biologists.com For instance, 9-cis-retinoic acid has been shown to be more potent than all-trans-retinoic acid in inducing digit pattern duplications in the chick wing bud. biologists.com

Table 3: Comparison of Roles in the Visual Cycle

Feature All-trans-Retinoids 9-cis-Retinoids References
Primary Chromophore Precursor to 11-cis-retinal (the canonical chromophore) Can form 9-cis-retinal, an alternative chromophore arvojournals.orgnih.gov
Visual Pigment Formed Rhodopsin (with 11-cis-retinal) Isorhodopsin (with 9-cis-retinal) arvojournals.org
Key Isomerization Enzyme RPE65 (converts all-trans-retinyl esters to 11-cis-retinol) Can bypass the need for RPE65/LRAT isomerization arvojournals.orgacs.org
Nuclear Receptor Ligand Binds to Retinoic Acid Receptors (RARs) Binds to Retinoid X Receptors (RXRs) and RARs amegroups.orgbiologists.com

Table of Compound Names

Emerging Research Directions and Methodological Advancements for 9 Cis Retinyl Oleate D17

Development of Novel Isotopic Probes and Analytical Strategies for Complex Retinoid Mixtures

The study of retinoid metabolism and function is inherently complex due to the existence of numerous geometric isomers and the diverse matrix of biological samples. researchgate.netnih.gov The development of novel isotopic probes, such as 9-cis-Retinyl Oleate-d17, is a significant advancement in this field. This deuterated analog of 9-cis-retinyl oleate (B1233923) serves as a valuable internal standard for mass spectrometry-based quantification, allowing for more accurate and precise measurements of its non-labeled counterpart in intricate biological mixtures. pharmaffiliates.com The presence of 17 deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from endogenous, non-labeled retinoids. pharmaffiliates.com

Advanced analytical strategies are crucial for resolving and quantifying the various components within complex retinoid mixtures. High-performance liquid chromatography (HPLC) coupled with diode array detection is a widely used technique for the analysis of retinyl esters, with detection typically occurring at a characteristic absorption maximum of 325 nm. For more complex analyses, particularly for geometric isomers found in the visual system, isocratic or step-gradient normal-phase HPLC methods have been developed. researchgate.net However, for enhanced selectivity and sensitivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies are increasingly employed. researchgate.netnih.gov These methods, sometimes referred to as LC-MS³ or LC-MRM³, offer a high degree of specificity, which is essential for distinguishing between various retinyl ester forms and their isomeric variants based on their unique absorption profiles and chromatographic retention times. researchgate.net

The use of an internal standard like retinyl acetate (B1210297) helps to correct for sample loss during extraction and handling, further improving the accuracy of quantitative analyses. nih.gov The development of such sophisticated analytical approaches is critical for elucidating the metabolic pathways and physiological roles of specific retinoid isomers. researchgate.net

Table 1: Analytical Techniques for Retinoid Analysis

Analytical TechniqueDescriptionApplication in Retinoid Analysis
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection A chromatographic technique used to separate, identify, and quantify each component in a mixture. The diode array detector measures absorbance at multiple wavelengths simultaneously.Used for the analysis of retinyl esters, with detection at the characteristic absorption maximum of 325 nm.
Normal-Phase HPLC A type of HPLC where the stationary phase is polar and the mobile phase is non-polar.Developed to resolve geometric isomers of retinoids found in the visual system, such as 11-cis and all-trans-retinol and retinyl esters. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.Provides validated methodology for the in vivo detection of retinoids like 9-cis-retinoic acid in tissues such as the pancreas. nih.gov It is one of the most selective detection modalities for quantifying analytes in complex matrices. researchgate.net

Advanced In Vitro and Ex Vivo Model Systems for Quantitative Metabolic Flux Analysis

To understand the metabolic fate of 9-cis-retinyl oleate, researchers utilize advanced in vitro and ex vivo model systems. nih.govbroadinstitute.org These models allow for the detailed investigation of metabolic pathways and the quantification of metabolite flow, a practice known as metabolic flux analysis (MFA). rsc.orgcreative-proteomics.com MFA is a powerful technique for describing cellular fluxes and understanding metabolic phenotypes following genetic or environmental changes. rsc.org The use of stable isotope-labeled compounds, such as this compound, is central to these studies, enabling the tracing of metabolic pathways. rsc.orgotsuka.co.jp

In vitro studies often employ cell lines to investigate retinoid metabolism. For instance, HepG2 hepatoma cells and HSC-T6 stellate cells have been used to study the metabolism of 9-cis-retinol (B22316) and the biosynthesis of 9-cis-retinoic acid. nih.gov Such studies have revealed that both cell types can accumulate and esterify 9-cis-retinol, likely through the action of acyl-CoA:retinol (B82714) acyltransferase and lecithin (B1663433):retinol acyltransferase. nih.gov Furthermore, these cell lines can hydrolyze 9-cis-retinyl esters via retinyl ester hydrolase(s). nih.gov Interestingly, HepG2 cells show a preference for incorporating all-trans-retinol over 9-cis-retinol when presented with equimolar concentrations. nih.gov The use of deuterated fatty acids, such as oleate-d9 and elaidate-d17, in cell culture systems like Huh7 cells, allows for tracing their incorporation into various lipids, providing insights into lipid metabolism. metabolomicsworkbench.orgmetabolomicsworkbench.org

Ex vivo models, such as the perfusion of whole organs, offer a more integrated system for studying metabolism while still allowing for experimental control. metabolomicsworkbench.org These systems can provide valuable data on the uptake, processing, and distribution of retinoids within a specific tissue.

Quantitative metabolic flux analysis in these models can reveal the rates of different metabolic reactions. For example, studies have shown that after activation, the metabolic activity in platelets increases significantly, with a marked increase in the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com This type of quantitative data is essential for building comprehensive models of retinoid metabolism.

Table 2: In Vitro and Ex Vivo Models in Retinoid Research

Model SystemDescriptionApplication in Retinoid Research
HepG2 Hepatoma Cells A human liver cancer cell line.Used to study the metabolism of 9-cis-retinol, including its uptake, esterification, and conversion to 9-cis-retinoic acid. nih.gov
HSC-T6 Stellate Cells An immortalized rat hepatic stellate cell line.Employed to investigate the metabolism of 9-cis-retinol and compare it to other cell types like HepG2. nih.gov
Huh7 Cells A human hepatoma cell line.Utilized in studies with deuterated fatty acids to trace their incorporation into sphingolipids and other lipid classes. metabolomicsworkbench.orgmetabolomicsworkbench.org
Ex Vivo Organ Perfusion A technique where an organ is maintained outside the body by circulating a nutrient-rich fluid through its vasculature.Allows for the study of metabolic profiling in a whole organ, such as the human liver, under controlled conditions. metabolomicsworkbench.org

Interdisciplinary Approaches to Untangling Complex Retinoid-Lipid Interactions and Their Biological Ramifications

Understanding the full biological impact of 9-cis-retinyl oleate requires an interdisciplinary approach that combines biochemistry, cell biology, and physiology. Retinoids are lipid-soluble molecules, and their metabolism is intrinsically linked to lipid digestion and transport. mdpi.com They are typically found in cell membranes and lipid droplets and are absorbed along with other lipids. mdpi.comnih.gov

The interaction between retinoids and lipids occurs at multiple levels. Retinyl esters, including 9-cis-retinyl oleate, are stored in lipid droplets within cells, particularly in hepatic stellate cells. researchgate.net These storage particles, also known as retinosomes in the retinal pigmented epithelium, are structurally similar to lipid droplets in other tissues. nih.gov The formation of these droplets can be induced by both oleate and all-trans-retinol, and their metabolic products co-localize, indicating a shared structural basis. nih.gov

The biological ramifications of these interactions are significant. The hydrolysis of retinyl esters releases retinol, which can then be converted to the active form, retinoic acid. mdpi.com 9-cis-retinoic acid is a high-affinity ligand for the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression related to various physiological processes. researchgate.netnih.gov The binding of 9-cis-retinoic acid to RXR influences processes such as plasma lipid and apolipoprotein concentrations. researchgate.net

Furthermore, the cellular uptake and processing of retinoids are mediated by specific binding proteins. Cellular retinol-binding proteins I and II (CRBPI and CRBPII) bind 9-cis-retinol and 9-cis-retinal (B17824) with high affinity, chaperoning these molecules to enzymes involved in retinoic acid and retinyl ester biosynthesis. nih.gov This chaperoned delivery is a key aspect of retinoid-lipid interactions, ensuring the efficient and targeted synthesis of active retinoid forms. The antioxidant properties of retinoids also contribute to their biological effects by protecting cells from oxidative damage. mdpi.com

Table 3: Key Proteins in Retinoid-Lipid Interactions

ProteinFunctionRelevance to 9-cis-Retinyl Oleate Metabolism
Acyl-CoA:retinol acyltransferase (ARAT) An enzyme that catalyzes the esterification of retinol with a fatty acyl-CoA.Likely involved in the esterification of 9-cis-retinol to form 9-cis-retinyl esters, including 9-cis-retinyl oleate. nih.gov
Lecithin:retinol acyltransferase (LRAT) An enzyme that esterifies retinol using a fatty acyl group from phosphatidylcholine.Catalyzes the esterification of all-trans-retinol in the retinal pigment epithelium and is likely involved in the esterification of 9-cis-retinol in other tissues. nih.govnih.gov
Retinyl ester hydrolase(s) (REH) Enzymes that hydrolyze retinyl esters to release retinol and a fatty acid.Responsible for the hydrolysis of 9-cis-retinyl esters, making 9-cis-retinol available for conversion to 9-cis-retinoic acid. nih.gov
Cellular Retinol-Binding Protein I & II (CRBPI/II) Intracellular proteins that bind retinol and retinal with high affinity.Chaperone 9-cis-retinol and 9-cis-retinal to enzymes for biosynthesis, demonstrating high-affinity binding for these 9-cis isomers. nih.gov
Retinoid X Receptor (RXR) A nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription.Activated by 9-cis-retinoic acid, a metabolite derived from 9-cis-retinol, which is released from 9-cis-retinyl esters. researchgate.netnih.gov
9-cis-retinol dehydrogenase (9cRDH) A stereospecific enzyme that oxidizes 9-cis-retinol to 9-cis-retinaldehyde.A key enzyme in the pathway for the formation of 9-cis-retinoic acid from 9-cis-retinol. grantome.com

Q & A

Q. How can researchers distinguish 9-cis-retinyl oleate-d17 from other retinyl ester isomers in lipid analysis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with deuterium-specific fragmentation patterns to identify the d17 isotope. Chromatographic separation (e.g., reverse-phase HPLC) with cis/trans isomer differentiation is critical, as the 9-cis configuration has distinct retention times compared to all-trans or 11-cis isomers . Nuclear magnetic resonance (NMR) can further confirm stereochemistry via coupling constants in the olefinic region .

Q. What synthetic strategies are recommended for preparing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuterium incorporation by using deuterated oleic acid (d17) in esterification reactions with 9-cis-retinol. Catalytic hydrogenation with deuterium gas or enzymatic methods (e.g., lipases) under controlled conditions ensures stereospecificity. Purify via silica gel chromatography, and validate isotopic purity using isotope ratio mass spectrometry (IRMS) .

Q. Which cell or animal models are most suitable for studying the metabolic stability of this compound?

  • Methodological Answer : Use Lrat⁻/⁻ knockout mice, which lack lecithin retinol acyltransferase (LRAT) and mimic human retinal diseases like Leber congenital amaurosis. These models allow tracking of deuterated retinoid uptake and metabolism without endogenous interference. For in vitro studies, 3T3-L1 adipocytes or retinal pigment epithelium (RPE) cells are ideal for compartment-specific lipid distribution analysis .

Advanced Research Questions

Q. How can contradictory data on this compound bioavailability across studies be resolved?

  • Methodological Answer : Conduct meta-analyses focusing on variables such as lipid vehicle composition (e.g., differences in phospholipid carriers), administration routes (oral vs. intraocular), and analytical techniques (e.g., LC-MS vs. fluorescence detection). Use standardized protocols like NIH guidelines for preclinical studies to ensure reproducibility . For example, discrepancies in nuclear membrane uptake (e.g., 60 nmol vs. lower values in other studies) may stem from fractionation methods or cell confluency .

Q. What experimental designs mitigate isotopic dilution effects when tracing this compound in metabolic pathways?

  • Methodological Answer : Administer the compound in pulse-chase studies with controlled dietary retinoid restrictions to minimize endogenous retinol interference. Use kinetic modeling to account for compartment-specific turnover rates (e.g., mitochondrial vs. plasma membrane fractions). Pair with knockout models (e.g., Rbp4⁻/⁻ mice) to isolate retinoid-binding protein interactions .

Q. How does the stereochemistry of this compound influence its interaction with retinaldehyde-binding proteins (CRALBP, RPE65)?

  • Methodological Answer : Perform competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with deuterated vs. non-deuterated ligands. Structural studies (X-ray crystallography or cryo-EM) can reveal conformational changes induced by deuterium’s mass difference. Compare dissociation constants (Kd) in wild-type vs. mutant proteins (e.g., RPE65 mutations linked to retinal dystrophy) .

Methodological Considerations

  • Data Validation : Cross-validate lipid quantification using orthogonal techniques (e.g., GC-MS for fatty acids, HPLC-MS/MS for retinoids). Ensure deuterium enrichment exceeds 98% to avoid signal overlap in metabolic tracing .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical data transparency, including detailed descriptions of animal husbandry, retinoid dosing, and statistical power calculations .

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